molecular formula C6H7NO3S B12982999 2-Methoxypyridine-4-sulfinic acid

2-Methoxypyridine-4-sulfinic acid

Cat. No.: B12982999
M. Wt: 173.19 g/mol
InChI Key: UYKROHVJPFCROQ-UHFFFAOYSA-N
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Description

2-Methoxypyridine-4-sulfinic acid is a chemical compound with the molecular formula C6H7NO3S It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methoxypyridine-4-sulfinic acid can be synthesized through several methods. One common approach involves the reaction of 2-methoxypyridine with sulfur dioxide and a suitable oxidizing agent. Another method includes the reduction of 2-methoxypyridine-4-sulfonyl chloride using a reducing agent such as sodium borohydride .

Industrial Production Methods: In industrial settings, the preparation of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as sulfonation, reduction, and purification.

Chemical Reactions Analysis

Types of Reactions: 2-Methoxypyridine-4-sulfinic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 2-methoxypyridine-4-sulfonic acid.

    Reduction: Reduction reactions can convert it back to 2-methoxypyridine.

    Substitution: It can participate in substitution reactions where the sulfinic acid group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed:

    Oxidation: 2-Methoxypyridine-4-sulfonic acid.

    Reduction: 2-Methoxypyridine.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

2-Methoxypyridine-4-sulfinic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-methoxypyridine-4-sulfinic acid involves its interaction with specific molecular targets. It can act as a nucleophile in chemical reactions, participating in the formation of new chemical bonds. The sulfinic acid group can also undergo redox reactions, influencing the compound’s reactivity and interactions with other molecules .

Comparison with Similar Compounds

    2-Methoxypyridine: A precursor and structurally similar compound.

    2-Methoxypyridine-4-sulfonic acid: An oxidized form of 2-methoxypyridine-4-sulfinic acid.

    4-Methoxypyridine: An isomer with different chemical properties.

Uniqueness: this compound is unique due to its sulfinic acid group, which imparts distinct chemical reactivity compared to its analogs. This makes it valuable in specific synthetic applications and research contexts .

Properties

Molecular Formula

C6H7NO3S

Molecular Weight

173.19 g/mol

IUPAC Name

2-methoxypyridine-4-sulfinic acid

InChI

InChI=1S/C6H7NO3S/c1-10-6-4-5(11(8)9)2-3-7-6/h2-4H,1H3,(H,8,9)

InChI Key

UYKROHVJPFCROQ-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=CC(=C1)S(=O)O

Origin of Product

United States

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